- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes, Journal of Organic Chemistry, 1999, 64(9), 3230-3236

Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

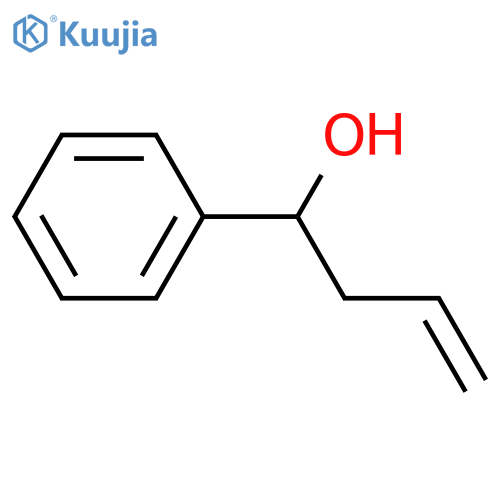

4-Phenyl-1-buten-4-ol structure

상품 이름:4-Phenyl-1-buten-4-ol

4-Phenyl-1-buten-4-ol 화학적 및 물리적 성질

이름 및 식별자

-

- Benzenemethanol, a-2-propen-1-yl-

- 4-Phenyl-1-buten-4-ol

- 1-PHENYL-3-BUTEN-1-OL

- 1-phenylbut-3-en-1-ol

- 1-Phenyl-but-3-en-1-ol

- RGKVZBXSJFAZRE-UHFFFAOYSA-N

- NSC2410

- UPENN_ABS_025

- 1-Phenyl-3-buten-1-ol #

- WSK_010

- Benzenemethanol, .alpha.-2-propenyl-

- NE41001

- P1329

- A9962

- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)

- Benzenemethanol, α-2-propenyl- (9CI)

- α-2-Propen-1-ylbenzenemethanol (ACI)

- 1-Hydroxy-1-phenyl-3-butene

- 4-Hydroxy-4-phenyl-1-butene

- 4-Phenyl-4-hydroxy-1-butene

- NSC 2410

- α-(Prop-2-en-1-yl)benzenemethanol

- α-2-Propenylbenzenemethanol

- α-Allylbenzyl alcohol

- Benzenemethanol, alpha-2-propen-1-yl-

- EN300-106199

- alpha-2-Propenylbenzenemethanol

- D92112

- CHEBI:131375

- NSC-2410

- 936-58-3

- 4-Phenyl-1-buten-4-ol, 97%

- SCHEMBL96509

- DTXSID50873266

- Benzenemethanol, alpha-2-propenyl-

- NCGC00161446-01

- alpha-2-Propen-1-ylbenzenemethanol

- D8Y58EE862

- 3-Buten-1-ol, 1-phenyl-

- 80735-94-0

- AS-57544

- MFCD00039617

- CS-0230926

- SY052128

- DB-056453

- AKOS004909699

-

- MDL: MFCD00039617

- 인치: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

- InChIKey: RGKVZBXSJFAZRE-UHFFFAOYSA-N

- 미소: OC(CC=C)C1C=CC=CC=1

계산된 속성

- 정밀분자량: 148.08900

- 동위원소 질량: 148.088815002g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 3

- 복잡도: 114

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.2

- 토폴로지 분자 극성 표면적: 20.2

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.992 g/mL at 25 °C(lit.)

- 비등점: 234 °C(lit.)

- 플래시 포인트: 화씨 온도: 215.6°f< br / >섭씨: 102°C< br / >

- 굴절률: n20/D 1.53(lit.)

- PSA: 20.23000

- LogP: 2.29610

- 용해성: 미확정

4-Phenyl-1-buten-4-ol 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H302

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:2

4-Phenyl-1-buten-4-ol 세관 데이터

- 세관 번호:2906299090

- 세관 데이터:

?? ?? ??:

2906299090개요:

2906299090 기타 방향성 알코올.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2906299090 기타 방향성 알코올.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

4-Phenyl-1-buten-4-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WI222-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97.0%(GC) | 1g |

¥391.0 | 2022-06-10 | |

| Enamine | EN300-106199-0.5g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.5g |

$24.0 | 2023-10-28 | |

| Enamine | EN300-106199-1.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 1g |

$30.0 | 2023-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252192-5 g |

1-Phenyl-3-buten-1-ol, |

936-58-3 | 5g |

¥647.00 | 2023-07-11 | ||

| abcr | AB348629-25g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€323.00 | 2025-02-22 | |

| abcr | AB348629-25 g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€361.00 | 2023-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |

1-PHENYL-3-BUTEN-1-OL |

936-58-3 | ≥97% | 1g |

¥308.0 | 2023-09-05 | |

| Enamine | EN300-106199-0.1g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-106199-5.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 5g |

$70.0 | 2023-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97% | 1g |

¥260.90 | 2023-09-01 |

4-Phenyl-1-buten-4-ol 합성 방법

합성회로 1

합성회로 2

합성회로 3

합성회로 4

합성회로 5

합성회로 6

반응 조건

1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

참조

- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalyst, Organic & Biomolecular Chemistry, 2005, 3(8), 1375-1380

합성회로 7

합성회로 8

반응 조건

1.1 Solvents: Diethyl ether ; 0 °C; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl Moieties, Chemistry - A European Journal, 2018, 24(37), 9234-9237

합성회로 9

합성회로 10

합성회로 11

합성회로 12

합성회로 13

합성회로 14

반응 조건

1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt

참조

- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of Aldehydes, Journal of Organic Chemistry, 2020, 85(20), 12988-13003

합성회로 15

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt

참조

- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminum, Chemistry Letters, 2011, 40(5), 506-507

합성회로 18

반응 조건

1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

참조

- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,

합성회로 19

합성회로 20

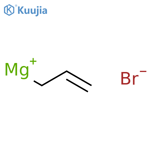

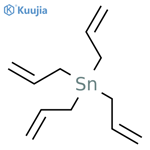

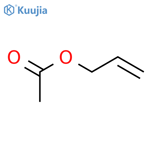

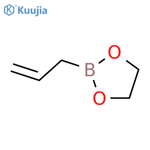

4-Phenyl-1-buten-4-ol Raw materials

- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)

- Allyl acetate

- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-

- Tetraallyltin

- Benzaldehyde

4-Phenyl-1-buten-4-ol Preparation Products

4-Phenyl-1-buten-4-ol 관련 문헌

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

936-58-3 (4-Phenyl-1-buten-4-ol) 관련 제품

- 80735-94-0(1-phenyl-3-buten-1-ol)

- 2228583-54-6(3-2-(1-ethynylcyclopropyl)ethylthiophene)

- 1270362-25-8(4-amino-4-(3-fluoropyridin-4-yl)butanoic acid)

- 1206985-04-7(1-(2,6-difluorophenyl)-3-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylurea)

- 94856-20-9(1-(2,4-Dimethylphenyl)-4,4,4-trifluoro-1,3-butanedione)

- 2418651-56-4(3-amino-5-(piperazin-1-yl)phenylmethanethiol)

- 106981-60-6(2-(4-Nitro-2-ethoxyphenyl)pthalimide)

- 2229551-29-3(2,5-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole)

- 1566459-83-3(2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone)

- 681155-11-3(ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:936-58-3)4-Phenyl-1-buten-4-ol

순결:99%

재다:25g

가격 ($):233.0